3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid
Overview
Description
3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
Benzimidazole derivatives, to which this compound belongs, have been found to possess broad-spectrum pharmacological properties . They are known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Benzimidazole derivatives are known to interfere with the formation of fungal hyphae . They can also bind to DNA grooves and have peroxide-mediated DNA-cleavage properties . Furthermore, by inhibiting tubulin polymerization, some benzimidazole derivatives have demonstrated strong antiprotozoal activity .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biological activities . For instance, they can interfere with the division of fungal cells, causing the germ tubes that sprout from spores to become deformed .
Pharmacokinetics
Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives are known to exert excellent bioactivity against many ailments . They can cause deformities in the germ tubes that sprout from fungal spores, thereby killing the fungi . They also have demonstrated strong antiprotozoal activity by inhibiting tubulin polymerization .
Action Environment
Benzimidazole derivatives are known for their outstanding stability profiles , suggesting that they may be relatively resistant to environmental changes.
Biochemical Analysis
Biochemical Properties
3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it affects the expression of genes involved in various cellular functions, thereby altering the cellular phenotype .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in the conformation of these biomolecules, affecting their function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of various metabolites. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. These interactions are important for understanding the compound’s potential therapeutic applications and metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation. These factors determine the compound’s bioavailability and effectiveness in different tissues and organs .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. This localization is mediated by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and subsequent alkylation. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as anhydrous aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities .
Scientific Research Applications
3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Methylbenzimidazole: Known for its antimicrobial properties.
6-Chlorobenzimidazole: Similar in structure but with different substitution patterns.
Uniqueness
3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
IUPAC Name |
3-(6-chloro-1-methylbenzimidazol-2-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-9-6-7(12)2-3-8(9)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWJLVHVDASFMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224363 | |
Record name | 6-Chloro-1-methyl-1H-benzimidazole-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156213-03-5 | |
Record name | 6-Chloro-1-methyl-1H-benzimidazole-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156213-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-methyl-1H-benzimidazole-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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